
Methyl 5-(aminomethyl)-2-hydroxybenzoate
Overview
Description
Methyl 5-(aminomethyl)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-2-hydroxybenzoate typically involves the esterification of 5-(aminomethyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
5-(aminomethyl)-2-hydroxybenzoic acid+methanolacid catalystMethyl 5-(aminomethyl)-2-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as sulfonated resins can facilitate the esterification process, and the reaction conditions are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(aminomethyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(hydroxymethyl)-2-hydroxybenzoate
- Methyl 5-(aminomethyl)-2-methoxybenzoate
- Methyl 5-(aminomethyl)-2-hydroxybenzoate
Uniqueness
This compound is unique due to the presence of both an aminomethyl group and a hydroxyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Biological Activity
Methyl 5-(aminomethyl)-2-hydroxybenzoate, also known as Methyl Salicylamide , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of an aminomethyl group and a hydroxyl group attached to a benzoate structure. This configuration enhances its reactivity and solubility, making it a versatile candidate for various biological applications.
Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells by affecting mitochondrial function and cellular redox state, leading to increased reactive oxygen species (ROS) levels .
- Enzyme Interaction : The compound serves as a probe in biochemical studies to investigate enzyme mechanisms. Its interactions with specific enzymes can lead to inhibition or activation, influencing various biochemical pathways.
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Modulation : Studies have demonstrated that this compound can affect cell cycle phases, particularly inducing G0/G1 phase arrest in cancer cells, which is crucial for controlling cell proliferation .
- Mitochondrial Dysfunction : The compound has been shown to induce mitochondrial membrane depolarization, leading to apoptosis in treated cells. This effect is concentration-dependent and highlights the compound's potential as a therapeutic agent in cancer treatment .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones, demonstrating its potential as an alternative antimicrobial agent.
- Cancer Cell Line Studies : In vitro experiments using A2780 ovarian cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 μM depending on the treatment duration .
- Enzyme Mechanism Investigation : The compound was utilized as a probe to study the inhibition kinetics of certain enzymes involved in metabolic pathways. Findings revealed that it could effectively inhibit enzyme activity, providing insights into its potential therapeutic applications.
Q & A
Q. What are the established synthetic methodologies for Methyl 5-(aminomethyl)-2-hydroxybenzoate, and how can reaction parameters be optimized to enhance yield and purity?
Answer: Synthesis often involves multi-step strategies, such as:
- Hydroxyl group protection : Using methyl ether or acetyl groups to prevent side reactions during subsequent steps.
- Nitration/Reduction : Introducing a nitro group at the 5-position, followed by catalytic hydrogenation (e.g., Pd/C) to yield the aminomethyl group.
- Esterification : Reacting the carboxylic acid precursor with methanol under acidic or enzymatic conditions.
Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize decomposition), and purification via column chromatography or recrystallization. Deprotection of the hydroxyl group using mild acids (e.g., HCl in dioxane) preserves the ester .
Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?
Answer:
- Accelerated degradation studies : Expose the compound to buffered solutions (pH 1–13) at 40–60°C and analyze degradation kinetics via HPLC.
- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C.
- Protective strategies : Evaluate lyophilization or inert-atmosphere storage to prevent hydrolysis of the ester or oxidation of the amine. Stability-indicating assays (e.g., NMR tracking) confirm structural integrity .
Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?
Answer:
- 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to confirm substituent positions (e.g., HMBC cross-peaks between the ester carbonyl and aromatic protons).
- Variable-temperature NMR : Identify rotational isomerism caused by the aminomethyl group.
- HRMS/DFT calculations : Validate molecular formula and predict chemical shifts to resolve conflicting data. For example, DFT aligns experimental and computed shifts for the hydroxybenzoate core .
Q. What mechanistic insights guide the functionalization of the aminomethyl group in nucleophilic reactions?
Answer:
- Nucleophilic acylation : The amine attacks electrophilic carbonyls (e.g., acyl chlorides), facilitated by base (e.g., triethylamine) to deprotonate the amine.
- Steric/Electronic effects : The electron-withdrawing hydroxy group reduces amine nucleophilicity, necessitating bulky catalysts (e.g., DMAP) or elevated temperatures.
- Kinetic monitoring : In situ IR tracks intermediate formation (e.g., acylated products) to optimize reaction completion .
Q. How can structure-activity relationship (SAR) studies evaluate the biological potential of analogs?
Answer:
- Analog synthesis : Modify the aminomethyl chain (e.g., alkylation), ester group (e.g., ethyl substitution), or hydroxyl position.
- Bioassays : Measure antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2 IC).
- Computational docking : Predict binding modes to targets like bacterial dihydrofolate reductase. Multivariate analysis correlates substituent electronic parameters (Hammett σ) with activity .
Q. What strategies reconcile discrepancies in reported melting points and solubility data?
Answer:
- Polymorph screening : Use DSC to detect crystalline forms.
- Standardized recrystallization : Ethanol/water mixtures yield consistent crystal habits.
- Inter-laboratory collaboration : Share reference samples and protocols to align data. Discrepancies often arise from impurities (>98% purity required for reliable mp) .
Properties
IUPAC Name |
methyl 5-(aminomethyl)-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,11H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBALCHZEMJDMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609977 | |
Record name | Methyl 5-(aminomethyl)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-01-9 | |
Record name | Methyl 5-(aminomethyl)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7383-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.